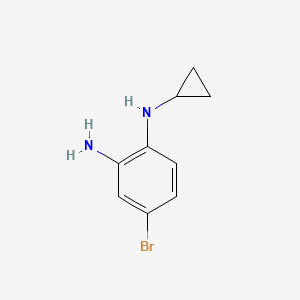

4-bromo-1-N-cyclopropylbenzene-1,2-diamine

Description

4-Bromo-1-N-cyclopropylbenzene-1,2-diamine (CAS: 1575-37-7) is a substituted benzene derivative featuring a bromine atom at the 4-position and a cyclopropylamine group at the 1-position, with two adjacent amine groups at the 1,2-positions. Exposure requires immediate medical attention, as delayed effects may occur post-contact .

The molecular formula is C₉H₁₀BrN₂, with a molecular weight of 229.1 g/mol. Its structure combines electron-withdrawing (bromo) and electron-donating (cyclopropylamine) groups, creating unique electronic and steric properties suitable for applications in pharmaceutical intermediates or ligand design .

Properties

IUPAC Name |

4-bromo-1-N-cyclopropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDBZZZATILJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4-Bromo-o-phenylenediamine Core

The key intermediate for the target compound is 4-bromo-o-phenylenediamine , which can be synthesized efficiently by a regioselective bromination of o-phenylenediamine. According to a detailed Chinese patent (CN103073435A), the following method is recommended:

Step A: Bromination and Acetylation

- React o-phenylenediamine with a brominating reagent composed of sodium bromide and hydrogen peroxide in a mixture of acetic acid and acetic anhydride.

- This reaction yields 4-bromo-o-phenyl diacetyl amide.

- The reaction temperature is maintained between 40–60 °C, typically around 50 °C.

- This method avoids the use of elemental bromine, enhancing safety and environmental friendliness.

Step B: Hydrolysis

- Dissolve the 4-bromo-o-phenyl diacetyl amide in methanol.

- Add 5N aqueous sodium hydroxide to hydrolyze the diacetyl amide, yielding 4-bromo-o-phenylenediamine.

- The crude product is purified by recrystallization using tert-butyl methyl ether to obtain high purity (>98% by HPLC).

| Step | Reagents & Conditions | Product | Yield & Purity |

|---|---|---|---|

| A | o-Phenylenediamine, NaBr, H2O2, Acetic acid, Ac2O, 50 °C | 4-Bromo-o-phenyl diacetyl amide | High regioselectivity |

| B | Methanol, 5N NaOH, room temperature | 4-Bromo-o-phenylenediamine | ~98.6% purity after recrystallization |

This method is advantageous due to mild conditions, high regioselectivity, and environmentally benign reagents.

Preparation of 1-Bromo-4-cyclopropylbenzene as a Precursor

An alternative route to the target compound involves preparing 1-bromo-4-cyclopropylbenzene as a key intermediate, followed by nitration and reduction to introduce the diamine functionality.

Bromination of 4-Cyclopropylbenzene

- Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN.

- Typical solvents include carbon tetrachloride or chloroform under reflux.

- Industrial processes may use continuous flow reactors for scale-up and improved yields.

Functional Group Transformations

- Subsequent nitration at the ortho position relative to the bromine, followed by reduction of the nitro groups to amino groups, can yield the benzene-1,2-diamine core.

- The cyclopropyl group remains intact under these conditions.

This route is supported by synthetic strategies for related compounds and allows modular assembly of the target molecule.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| 1 | o-Phenylenediamine | Bromination (NaBr/H2O2), acetylation, hydrolysis | High regioselectivity, mild conditions | Requires careful control of bromination |

| 2 | 4-Bromo-o-phenylenediamine | N-Cyclopropylation via alkylation or reductive amination | Selective N-substitution possible | Potential over-alkylation risk |

| 3 | 4-Cyclopropylbenzene | Bromination, nitration, reduction | Modular synthesis, industrially scalable | Multi-step, requires purification |

Chemical Reactions Analysis

4-bromo-1-N-cyclopropylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential anticancer properties of compounds similar to 4-bromo-1-N-cyclopropylbenzene-1,2-diamine. For instance, derivatives of benzene-diamines have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A synthesized analog demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), with IC values in the low micromolar range. This suggests that modifications to the benzene ring can enhance biological activity.

Neuroprotective Effects

Another area of research focuses on neuroprotective agents derived from diamine compounds. The cyclopropyl group may contribute to the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Research Findings : In vitro studies indicated that similar compounds could reduce oxidative stress in neuronal cells, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.

Synthesis of Functional Polymers

This compound can serve as a building block for synthesizing functional polymers. The bromine atom allows for further chemical modifications through nucleophilic substitution reactions.

Application Example : Researchers have utilized this compound to create polymeric materials with tunable properties suitable for drug delivery systems. These materials can encapsulate therapeutic agents and release them in a controlled manner.

Intermediate in Synthesis

This compound acts as an important intermediate in organic synthesis, particularly in creating more complex molecules. Its reactivity can be exploited to develop new pharmaceuticals or agrochemicals.

Synthetic Pathway Example :

A typical synthesis might involve:

- Reacting 4-bromoaniline with cyclopropylamine under controlled conditions.

- Isolating the product through recrystallization or chromatography.

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 227.01784 | 133.1 |

| [M+Na]+ | 248.99978 | 137.5 |

| [M+NH]+ | 244.04438 | 139.3 |

| [M+K]+ | 264.97372 | 138.5 |

| [M-H]- | 225.00328 | 142.0 |

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 cells | [Study Reference] |

| Neuroprotection | Reduced oxidative stress | [Research Findings] |

Mechanism of Action

The mechanism by which 4-bromo-1-N-cyclopropylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Brominated Diaminobenzenes

The following table summarizes key analogs and their structural differences:

Key Structural and Functional Differences

Substituent Effects on Reactivity

- Cyclopropyl vs. Cyclohexyl/Isopropyl Groups : The cyclopropyl group in the parent compound introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to bulkier cyclohexyl (slower kinetics) or flexible isopropyl groups .

- N,N-Dimethylamine vs. Monoamine: The dimethylated analog (CAS 183251-89-0) exhibits increased basicity due to electron-donating methyl groups, making it more suitable for proton-dependent reactions than the parent compound .

- Halogen and Nitro Substituents : The addition of chloro (CAS 16429-44-0) or nitro (CAS 59255-95-7) groups alters electron density. The nitro group strongly withdraws electrons, reducing nucleophilicity but increasing stability in electrophilic substitutions .

Biological Activity

4-Bromo-1-N-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11BrN2. Its structure features a bromine atom at the para position of a benzene ring and a cyclopropyl group attached to one of the nitrogen atoms in the diamine functional group. This unique structural arrangement suggests potential biological activities, particularly in enzyme inhibition and receptor modulation.

The compound is typically synthesized through bromination of 1-N-cyclopropylbenzene-1,2-diamine using brominating agents under controlled conditions, often in solvents like dichloromethane. The resulting product appears as a white to light yellow crystalline powder.

Chemical Reaction Mechanisms

This compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation and Reduction : The compound can be oxidized or reduced using reagents like hydrogen peroxide or sodium borohydride.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and cyclopropyl group may enhance its binding affinity and specificity, potentially leading to inhibition of certain enzymes or modulation of receptor activity.

Enzyme Inhibition Studies

Research indicates that compounds structurally related to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that similar aromatic diamines can inhibit various enzymes involved in metabolic pathways, suggesting that this compound may share similar properties .

Case Study 1: Inhibition of Kinases

A study exploring the inhibition of specific kinases by diamine derivatives found that compounds with similar structural features effectively inhibited kinase activity. The research highlighted that the cyclopropyl group could influence the selectivity and potency of enzyme inhibition, making this compound a candidate for further investigation in drug development targeting kinase-related diseases .

Case Study 2: Binding Affinity to Receptors

Another investigation examined the binding affinity of various diamines to G-protein coupled receptors (GPCRs). Results indicated that modifications in the aromatic ring significantly affected binding efficiency. The unique structure of this compound may enhance its interaction with GPCRs compared to other analogs, suggesting potential therapeutic applications in modulating receptor activity .

Structural Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Bromine at para position; cyclopropyl group | Enhanced reactivity due to unique functional groups |

| 4-Bromobenzene-1,2-diamine | Simple bromobenzene with two amine groups | Lacks cyclopropyl group; more straightforward reactivity |

| 3-Bromo-N-cyclopropylbenzene-1,2-diamine | Bromination at meta position | Different position affects reactivity |

Q & A

Q. How should researchers statistically analyze multivariate data from optimization studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.